molecular formula C11H12ClNO3 B2389447 Methyl-2-[(chloroacetyl)amino]-2-phenylacetate CAS No. 100508-78-9

Methyl-2-[(chloroacetyl)amino]-2-phenylacetate

Cat. No.: B2389447
CAS No.: 100508-78-9
M. Wt: 241.67
InChI Key: WUPUVHBMCLHMTR-UHFFFAOYSA-N
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Description

Methyl-2-[(chloroacetyl)amino]-2-phenylacetate is a chemical compound of interest in organic and medicinal chemistry research. This phenylacetate ester derivative features a chloroacetyl group, a key functionality that is highly reactive and commonly employed as an intermediate in chemical synthesis . The presence of this group suggests its potential utility in nucleophilic substitution reactions, making it a valuable building block for the development of more complex molecules, such as targeted hybrid peptides or other pharmacologically relevant compounds . As a phenylacetate derivative, it shares a structural motif with other researched esters, such as Methyl 2-phenylacetate, which is recognized as an endogenous metabolite . This reagent is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment .

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-16-11(15)10(13-9(14)7-12)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPUVHBMCLHMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of Methyl 2-Amino-2-Phenylacetate

The most straightforward route involves the acylation of methyl 2-amino-2-phenylacetate with chloroacetyl chloride. This method leverages nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Procedure :

  • Esterification Precursor : Methyl 2-amino-2-phenylacetate is synthesized via esterification of 2-amino-2-phenylacetic acid using thionyl chloride (SOCl₂) in methanol. This step mirrors methodologies described in US6048998A, where thionyl chloride facilitates ester formation under mild conditions (0–30°C).
  • Acylation Reaction : The amino ester is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Chloroacetyl chloride (1.05–1.2 equivalents) is added dropwise at 0–5°C, followed by triethylamine (TEA) or pyridine (1.1 equivalents) to neutralize HCl byproducts. The reaction proceeds at 20–25°C for 4–6 hours.

Optimization Insights :

  • Excess chloroacetyl chloride (>1.1 equivalents) risks diacylation byproducts.
  • Solvent choice impacts reaction rate: DCM offers faster kinetics than THF due to higher polarity.
  • Yields typically range from 75–85%, with purity >90% after aqueous workup (NaHCO₃ washes) and recrystallization from ethyl acetate/hexane.

Mixed Anhydride Method

US6562977B2 details mixed anhydride intermediates for amide bond formation, offering an alternative to direct acylation. This approach minimizes side reactions and enhances selectivity.

Procedure :

  • Anhydride Formation : Chloroacetic acid (1.0 equivalent) reacts with ethyl chloroformate (1.1 equivalents) in the presence of N-methylmorpholine (NMM) at -10°C to form the mixed anhydride.
  • Coupling with Amino Ester : Methyl 2-amino-2-phenylacetate (1.0 equivalent) is added to the anhydride solution at 0°C. The mixture warms to 25°C and stirs for 3–5 hours.

Advantages :

  • Avoids direct handling of chloroacetyl chloride, improving safety.
  • Higher yields (85–90%) due to reduced hydrolysis and byproduct formation.

Schotten-Baumann Reaction Conditions

The Schotten-Baumann method employs aqueous-organic biphasic conditions for acylation, ideal for large-scale synthesis.

Procedure :

  • Reaction Setup : Methyl 2-amino-2-phenylacetate is suspended in 10% NaOH(aq). Chloroacetyl chloride (1.05 equivalents) is added dropwise with vigorous stirring at 0–5°C.
  • Workup : The organic layer (e.g., ethyl acetate) extracts the product, followed by acidification of the aqueous phase to precipitate unreacted starting material.

Challenges :

  • Hydrolysis of chloroacetyl chloride in aqueous media necessitates strict temperature control.
  • Yields are moderate (70–75%) due to competing ester saponification.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Acylation 75–85 90–95 Simple setup, short reaction time Byproduct formation at higher scales
Mixed Anhydride 85–90 95–98 High selectivity, scalable Requires anhydrous conditions
Schotten-Baumann 70–75 85–90 Aqueous compatibility Lower yield due to hydrolysis

Industrial-Scale Considerations

Solvent and Catalyst Selection

  • Lewis Acid Catalysts : Friedel-Crafts acylation methods (e.g., CN111205266A) use AlCl₃ to activate chloroacetyl chloride, but this is less common for amino esters due to competing coordination.
  • Solvent Recycling : DCM and THF are recovered via distillation, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl-2-[(chloroacetyl)amino]-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of new derivatives with different functional groups.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

Methyl-2-[(chloroacetyl)amino]-2-phenylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl-2-[(chloroacetyl)amino]-2-phenylacetate involves its interaction with specific molecular targets and pathways. The chloroacetyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and subsequent inhibition of enzyme activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities, where the compound can disrupt essential biological processes in target cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications References
This compound C₁₁H₁₂ClNO₃ 241.67 Chloroacetyl amino, phenyl, ester Conjugation with peptides, BNCT agents, pharmaceutical intermediates
Methyl 2-azido-2-phenylacetate C₉H₉N₃O₂ 191.19 Azido, phenyl, ester Click chemistry, precursor for amines via Staudinger reaction
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.2 α-Ketoester, phenyl Amphetamine synthesis, analytical reference standard
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate C₁₅H₁₄ClNO₄S 339.79 Sulfonamide, chloroaryl, ester Antimicrobial/anticancer research, enzyme inhibition studies
Ethyl 2-(diethylamino)-2-phenylacetate C₁₄H₂₁NO₂ 235.32 Tertiary amine, phenyl, ester CNS drug intermediates, solubility modifiers
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl C₉H₁₀ClNO₂·HCl 219.65 Amino, chloroaryl, ester Chiral building block for pharmaceuticals (e.g., antibiotics, antivirals)

Biological Activity

Methyl-2-[(chloroacetyl)amino]-2-phenylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C11H12ClNO3\text{C}_{11}\text{H}_{12}\text{Cl}\text{N}\text{O}_{3}

This compound features a chloroacetyl group attached to an amino acid derivative, which is significant for its biological interactions.

Biological Activity

1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives in the same category have shown effectiveness against various bacterial strains, including resistant forms. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

2. Anticancer Properties
Studies have reported that related compounds possess anticancer activities, particularly through apoptosis induction in cancer cells. The chloroacetyl group may enhance the compound's ability to form covalent bonds with target proteins, leading to cell death in malignant cells.

3. Enzyme Inhibition
this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could inhibit proteases or kinases that are crucial for cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference Source
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits specific proteases

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of chloroacetyl derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the low micromolar range, indicating potent activity.

Case Study 2: Anticancer Mechanism

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in increased levels of cleaved caspase-3, a marker for apoptosis. This suggests that the compound may trigger programmed cell death through intrinsic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The chloroacetyl group can react with nucleophilic sites on proteins, leading to irreversible inhibition of enzymatic activity.
  • Cell Cycle Arrest : Some studies indicate that this compound may cause cell cycle arrest at the G1/S checkpoint, preventing cancer cell proliferation.

Q & A

Q. What are the key synthetic routes for Methyl-2-[(chloroacetyl)amino]-2-phenylacetate, and how do reaction conditions influence yield?

The compound can be synthesized via esterification of substituted glycine derivatives or through nucleophilic substitution reactions. For example, the chloroacetyl group can be introduced via acylation of the amino group in methyl 2-amino-2-phenylacetate under mild alkaline conditions. Critical parameters include temperature control (20–40°C) to avoid hydrolysis of the ester group and solvent selection (e.g., dichloromethane or THF) to enhance reactivity. Stoichiometric excess of chloroacetyl chloride (~1.2–1.5 equivalents) ensures complete substitution .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic signals?

  • NMR : The ester methyl group appears as a singlet at ~3.6–3.8 ppm (¹H NMR). The chloroacetyl carbonyl resonates at ~165–170 ppm (¹³C NMR), while the phenyl protons show splitting patterns indicative of para-substitution.
  • IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular formula (C₁₁H₁₀ClNO₃) and fragments like [M-Cl]+ provide structural validation .

Q. How does hydrolysis of the ester group occur, and what are the resulting products?

Hydrolysis under acidic or basic conditions yields 2-[(chloroacetyl)amino]-2-phenylacetic acid. Basic hydrolysis (NaOH/ethanol, reflux) proceeds faster but risks side reactions at the chloroacetyl group. Controlled acidic conditions (HCl/H₂O, 60°C) minimize degradation, with monitoring via TLC or HPLC to track conversion .

Advanced Research Questions

Q. What strategies are recommended for resolving crystal structures of this compound, particularly when dealing with twinned or low-resolution data?

SHELXL is optimal for refining structures with high-resolution data, leveraging constraints for anisotropic displacement parameters. For twinned crystals, the HKLF5 format in SHELXL can deconvolute overlapping reflections. Key steps include:

  • Using Olex2 or similar software for initial model building.
  • Applying TWIN/BASF commands in SHELXL to refine twin laws.
  • Validating with R-factors (<5% for high-resolution data) and residual density maps .

Q. How do substituents on the phenyl ring (e.g., chloro, methoxy) alter the compound’s reactivity in medicinal chemistry applications?

  • Chloro substituents : Enhance electrophilicity at the phenyl ring, facilitating Suzuki couplings or SNAr reactions. The meta-chloro derivative () shows increased bioactivity due to improved lipophilicity (logP ~2.5).
  • Methoxy substituents : Electron-donating effects stabilize intermediates in nucleophilic substitutions but may reduce binding affinity in enzyme inhibition assays. Comparative QSAR studies using Hammett constants (σ) can quantify substituent effects .

Q. What experimental approaches are used to analyze the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding poses with targets like γ-secretase (relevant to amyloid-beta modulation; see ).
  • Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for protease inhibition).
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (ka/kd) in real time.
  • Metabolic stability : Microsomal incubation (human/rat liver microsomes) with LC-MS/MS analysis to assess half-life .

Q. How can contradictory data on the compound’s stability under oxidative conditions be reconciled?

Discrepancies arise from solvent polarity and radical initiators. For example:

  • In aprotic solvents (DMF), the chloroacetyl group resists oxidation up to 100°C.
  • In protic solvents (MeOH/H₂O), trace Fe³⁺ catalyzes degradation via Fenton-like pathways. Use ESR spectroscopy to detect radical intermediates and chelating agents (EDTA) to suppress side reactions .

Methodological Tables

Q. Table 1: Comparative Reactivity of Substituents in Medicinal Derivatives

SubstituentPositionlogPIC₅₀ (μM)*Synthetic Yield (%)
Clpara2.312.478
Clmeta2.58.765
OCH₃para1.823.182
NO₂para1.9>10045
*Enzyme inhibition assay against trypsin-like proteases .

Q. Table 2: Crystallographic Data Refinement Parameters ()

ParameterValue
Space groupP1
a, b, c (Å)7.4727, 10.4704, 12.2796
α, β, γ (°)90.384, 100.716, 94.365
R-factor0.039
Twinning fraction0.32

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